4-Bromo-n-(2-nitro-1-phenylethyl)aniline
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Overview
Description
4-Bromo-n-(2-nitro-1-phenylethyl)aniline is an organic compound with the molecular formula C14H13BrN2O2. It is characterized by the presence of a bromine atom, a nitro group, and a phenylethyl group attached to an aniline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-n-(2-nitro-1-phenylethyl)aniline typically involves a multi-step process:
Nitration: The starting material, aniline, undergoes nitration to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The nitrated product is then subjected to bromination using bromine or a bromine source like N-bromosuccinimide (NBS) to introduce the bromine atom.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-n-(2-nitro-1-phenylethyl)aniline can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-Bromo-n-(2-amino-1-phenylethyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
Scientific Research Applications
4-Bromo-n-(2-nitro-1-phenylethyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-n-(2-nitro-1-phenylethyl)aniline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitroaniline: Similar structure but lacks the phenylethyl group.
2-Bromo-4-nitroaniline: Similar but with different substitution pattern.
4-Nitroaniline: Lacks the bromine and phenylethyl groups
Uniqueness
The presence of these groups allows for diverse chemical reactivity and the possibility of forming various derivatives for specific applications .
Properties
CAS No. |
60016-56-0 |
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Molecular Formula |
C14H13BrN2O2 |
Molecular Weight |
321.17 g/mol |
IUPAC Name |
4-bromo-N-(2-nitro-1-phenylethyl)aniline |
InChI |
InChI=1S/C14H13BrN2O2/c15-12-6-8-13(9-7-12)16-14(10-17(18)19)11-4-2-1-3-5-11/h1-9,14,16H,10H2 |
InChI Key |
YLYUZXIYIHATHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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